molecular formula C14H29BN2 B12555409 Boranediamine, 1-ethynyl-N,N,N',N'-tetrakis(1-methylethyl)- CAS No. 152272-70-3

Boranediamine, 1-ethynyl-N,N,N',N'-tetrakis(1-methylethyl)-

Cat. No.: B12555409
CAS No.: 152272-70-3
M. Wt: 236.21 g/mol
InChI Key: ZEBISWYBLGALPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)-: is an organoboron compound characterized by the presence of a boron-nitrogen bond This compound is notable for its unique structure, which includes an ethynyl group and four isopropyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- typically involves the reaction of diisopropylamine with borane. The ethynyl group is introduced through a subsequent reaction with an appropriate ethynylating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen compounds.

    Reduction: It can be reduced to form boron-hydrogen compounds.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Boron-oxygen compounds.

    Reduction: Boron-hydrogen compounds.

    Substitution: Various substituted boranediamine derivatives.

Scientific Research Applications

Chemistry: Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- is used as a catalyst in organic synthesis reactions, including hydrogenation and hydroboration. Its unique structure allows it to facilitate these reactions efficiently.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- involves its interaction with molecular targets through the boron-nitrogen bond. This interaction can lead to the formation of stable complexes with other molecules, facilitating various chemical reactions. The ethynyl group also plays a role in enhancing the reactivity of the compound, allowing it to participate in multiple reaction pathways.

Comparison with Similar Compounds

  • Boranediamine, 1-chloro-N,N,N’,N’-tetrakis(1-methylethyl)-
  • Boranediamine, 1-bromo-N,N,N’,N’-tetrakis(1-methylethyl)-

Comparison: Compared to its chloro and bromo counterparts, Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- exhibits higher reactivity due to the presence of the ethynyl group. This makes it more suitable for certain types of chemical reactions, such as those requiring a higher degree of reactivity and selectivity.

Properties

CAS No.

152272-70-3

Molecular Formula

C14H29BN2

Molecular Weight

236.21 g/mol

IUPAC Name

N-[[di(propan-2-yl)amino]-ethynylboranyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C14H29BN2/c1-10-15(16(11(2)3)12(4)5)17(13(6)7)14(8)9/h1,11-14H,2-9H3

InChI Key

ZEBISWYBLGALPQ-UHFFFAOYSA-N

Canonical SMILES

B(C#C)(N(C(C)C)C(C)C)N(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.